Boc-3,5-Dichloro-D-Phenylalanine

Description

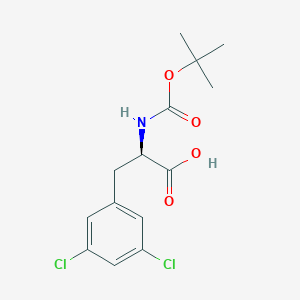

Boc-3,5-Dichloro-D-Phenylalanine is a chiral, Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring chlorine substituents at the 3 and 5 positions of the phenyl ring. This homolog has a butanoic acid backbone (homophenylalanine) instead of the phenylalanine’s propanoic acid structure, resulting in a molecular formula of C₁₅H₁₉Cl₂NO₄ and a molar mass of 348.22 g/mol. Predicted properties include a boiling point of 487.9±45.0°C, density of 1.294±0.06 g/cm³, and pKa of 3.90±0.10 . The Boc group enhances solubility in organic solvents and stabilizes the amino group during peptide synthesis.

Properties

Molecular Weight |

334.2 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Boc-3,5-Dichloro-D-Homophenylalanine

- Structure : Homophenylalanine backbone (4-carbon side chain) with 3,5-Cl₂ substitution.

- Molecular Formula: C₁₅H₁₉Cl₂NO₄.

- Molar Mass : 348.22 g/mol.

- Key Properties: Higher predicted boiling point (487.9°C) due to extended alkyl chain. Density (1.294 g/cm³) and pKa (3.90) comparable to aromatic Boc-protected amino acids.

- Applications : Primarily used in solid-phase peptide synthesis (SPPS) for introducing hydrophobic, halogenated residues. The homophenylalanine variant may enhance peptide stability or modulate binding interactions in drug candidates .

Fmoc-2,5-Dichloro-D-Phenylalanine (CP12207)

- Structure : Phenylalanine backbone (3-carbon side chain) with 2,5-Cl₂ substitution and Fmoc (9-fluorenylmethoxycarbonyl) protection.

- Molecular Formula: Not explicitly stated, but molar mass is 456.32 g/mol.

- Key Properties :

- Fmoc group offers UV detectability and base-labile deprotection, contrasting Boc’s acid sensitivity.

- Substitution at 2,5-Cl₂ positions may sterically hinder peptide backbone interactions.

- Applications : Used in studies on cationic cell-penetrating peptides and furin inhibitors, where halogenation enhances membrane interaction .

Cbz-3,5-Dichloro-D-Phenylalanine (CP12509)

- Structure : Phenylalanine backbone with 3,5-Cl₂ substitution and Cbz (carbobenzyloxy) protection.

- Molecular Formula: Not explicitly stated, but molar mass is 368.28 g/mol.

- Key Properties: Cbz group requires hydrogenolysis for removal, limiting compatibility with sulfur-containing residues. Similar substitution pattern (3,5-Cl₂) to Boc-3,5-dichloro-D-homophenylalanine but shorter side chain.

- Applications : Applied in immune response studies (e.g., rheumatoid arthritis autoantigens) and electrochemical biosensing due to its stable aromatic framework .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Protection Group Dynamics : Boc is preferred for acid-stable intermediates, whereas Fmoc’s base-labile nature suits orthogonal SPPS strategies. Cbz is less common in modern peptide synthesis due to harsh deprotection conditions .

- In contrast, 2,5-Cl₂ (Fmoc) may disrupt π-π stacking in peptide assemblies .

- Homolog vs. Standard Backbone : Homophenylalanine derivatives (e.g., Boc-3,5-dichloro-D-homophenylalanine) offer elongated side chains for probing deep protein pockets, unlike phenylalanine-based analogs .

Preparation Methods

General Synthetic Procedure

A widely used and efficient method for Boc protection of amino acids, including phenylalanine derivatives, is as follows:

Reagents : Free amino acid (3,5-dichloro-D-phenylalanine), di-tert-butyl dicarbonate (Boc2O), guanidine hydrochloride (as catalyst), and ethanol as solvent.

Conditions : The reaction is carried out at mild temperatures of 35-40°C with stirring for approximately 6.5 hours.

Procedure : The amino acid (1 mmol) is added to a solution containing guanidine hydrochloride (15 mol%) and Boc2O (2.5-3 mmol) in ethanol (1 mL). The mixture is stirred until a clear solution forms, indicating completion of the reaction.

Work-up : Ethanol is evaporated under vacuum, and the residue is washed successively with water and hexane or petroleum ether to isolate the Boc-protected amino acid.

Purification : The crude product can be recrystallized if higher purity is needed.

This method yields Boc-protected amino acids in high purity and yield (up to 93% reported for related Boc-D-phenylalanine) and is adaptable to substituted phenylalanine derivatives such as 3,5-dichloro substituted compounds.

Crystallization and Purification of this compound

Purification of Boc-amino acids is critical for obtaining products with high purity and stability. A patented crystallization method, applicable to Boc-protected phenylalanine derivatives, enhances product purity and stability.

Crystallization Method Overview

Step 1 : React free amino acid with di-tert-butyl dicarbonate to obtain a reaction solution of Boc-protected amino acid. Evaporate under reduced pressure to dryness to yield a colorless or light yellow oily residue.

Step 2 : Add 0.2-2 wt% of highly pure (95-100%) Boc-amino acid seed crystals to the oily residue. Allow the mixture to stand at room temperature for 10-50 hours until the oily matter solidifies into a white solid.

Step 3 : Add a weakly polar solvent such as cyclohexane, n-hexane, or diethyl ether in a volume 5-10 times the weight of the oily matter. Pulp (stir) for 0.5-5 hours to facilitate crystallization.

Step 4 : Filter, wash, and dry the solid under reduced pressure at 60°C for 10-30 hours.

Advantages

The method ensures the crystallization of Boc-amino acids that are otherwise difficult to crystallize by conventional methods.

The resulting product has improved purity (HPLC purity ~99.1%) and stability, allowing long-term storage without decomposition.

The melting point and optical rotation data confirm the identity and stereochemical integrity of the product (e.g., melting point 84-86°C, [α]D20 +25.1° for Boc-L-phenylalanine, which can be extrapolated to similar Boc-D-phenylalanine derivatives).

Data Summary of Preparation Parameters

| Parameter | Details | Notes/References |

|---|---|---|

| Starting Material | 3,5-Dichloro-D-Phenylalanine (free amino acid) | Purity critical for yield |

| Boc Reagent | Di-tert-butyl dicarbonate (Boc2O) | 2.5-3 equivalents |

| Catalyst | Guanidine hydrochloride | 15 mol% |

| Solvent | Ethanol | 1 mL per mmol amino acid |

| Reaction Temperature | 35-40°C | Mild heating |

| Reaction Time | ~6.5 hours | Until clear solution formed |

| Work-up | Vacuum evaporation, washing with water and hexane | Removes solvent and impurities |

| Crystallization Seed | Boc-amino acid seed crystals | 0.2-2 wt% of oily residue |

| Crystallization Solvent | Cyclohexane, n-hexane, or diethyl ether | 5-10 times volume/weight |

| Crystallization Time | 10-50 hours at room temperature | Solidification of oily residue |

| Pulping Time | 0.5-5 hours | Enhances crystallization |

| Drying Conditions | 60°C under reduced pressure for 10-30 hours | Final product drying |

| Yield | Up to 89.8% (reported for related Boc-phenylalanine) | High yield and purity |

| Purity (HPLC) | ~99.1% | High chemical purity |

Analytical and Research Findings

The Boc protection reaction proceeds efficiently under mild conditions with guanidine hydrochloride catalysis, providing high yields and purity.

The crystallization method using seed crystals and weakly polar solvents significantly improves the isolation and stability of Boc-amino acids, including 3,5-dichloro substituted derivatives.

The method avoids decomposition and ensures stereochemical integrity, critical for applications in peptide synthesis and pharmaceutical intermediates.

The protocols are adaptable and scalable, suitable for laboratory synthesis and industrial production.

Q & A

Q. Example Optimization :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 85 |

| HOBt/EDC | DCM | 25 | 45 |

| HATU + Microwave | DMF | 50 | 92 |

Basic: Which analytical techniques validate the structural integrity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-TOF confirms molecular ion [M+H]⁺ at m/z 337.0 (C₁₄H₁₇Cl₂NO₄) .

- Chiral HPLC : Retention time comparison with L-enantiomer to confirm enantiopurity (>99% ee) .

Advanced: How is this compound used in enzyme inhibition studies targeting proteases?

Methodological Answer :

this compound serves as:

Active Site Probe : The dichloro-phenyl group mimics hydrophobic substrate pockets in proteases (e.g., HIV-1 protease).

Inhibitor Design : Incorporated into peptide analogs to study binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Crystallography : Heavy chlorine atoms enhance X-ray diffraction contrast for resolving enzyme-ligand complexes .

Q. Example Data :

| Enzyme | IC₅₀ (µM) | Binding Affinity (Kd, nM) |

|---|---|---|

| HIV-1 Protease | 0.8 ± 0.1 | 12 ± 2 |

| MMP-3 | 5.2 ± 0.3 | 85 ± 10 |

Basic: What storage conditions prevent degradation of this compound?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .

- Solubility : Dissolve in dry DMF or DCM for long-term stability; avoid aqueous buffers unless immediately used .

- Monitoring : Regular HPLC analysis (every 6 months) to detect degradation products like free phenylalanine or dichlorobenzoic acid .

Advanced: How can computational modeling predict the compound’s role in protein-ligand interactions?

Q. Methodological Answer :

- Docking Simulations : Software like AutoDock Vina predicts binding poses in enzyme active sites, leveraging chlorine’s van der Waals interactions .

- MD Simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns trajectories in GROMACS) .

- QSAR Studies : Correlate substituent positions (3,5-Cl) with inhibitory potency across protease families .

Q. Modeling Output :

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | –9.2 |

| H-bond Interactions | 2 |

| Hydrophobic Contacts | 5 |

Basic: What are the ethical considerations when using halogenated amino acids in vivo studies?

Q. Methodological Answer :

- Toxicity Screening : Preclinical assays (e.g., Ames test) to rule out mutagenicity from chlorinated byproducts .

- Metabolic Fate : Radiolabeled studies (¹⁴C or ³⁶Cl) track accumulation in organs, ensuring compliance with IACUC protocols .

- Waste Disposal : Follow EPA guidelines for halogenated waste to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.